2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride
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Overview
Description
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is a synthetic organic compound with the molecular formula C11H20ClNO2 It is primarily used in research settings and is known for its unique structural features, which include two cyclobutyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Groups: The initial step involves the formation of cyclobutyl groups through cyclization reactions.
Attachment to Propanoic Acid Backbone: The cyclobutyl groups are then attached to a propanoic acid backbone through a series of organic reactions, such as alkylation or acylation.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:
Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with Receptors: Modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-dicyclobutylpropanoic acid: The free base form without the hydrochloride salt.
3,3-Dicyclobutylpropanoic acid: Lacks the amino group.
2-Amino-3-cyclobutylpropanoic acid: Contains only one cyclobutyl group.
Uniqueness
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is unique due to its dual cyclobutyl groups and the presence of both amino and hydrochloride functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3,3-di(cyclobutyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLUHCWYSVWLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-65-3 |
Source
|
Record name | 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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